molecular formula C7H13ClSiZn B14448938 but-1-ynyl(trimethyl)silane;chlorozinc(1+) CAS No. 74133-08-7

but-1-ynyl(trimethyl)silane;chlorozinc(1+)

Cat. No.: B14448938
CAS No.: 74133-08-7
M. Wt: 226.1 g/mol
InChI Key: RZQHWVXJQCYJQN-UHFFFAOYSA-M
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Description

But-1-ynyl(trimethyl)silane;chlorozinc(1+) is a compound that combines the properties of both organosilanes and organozinc reagents. It is used in various organic synthesis reactions due to its unique reactivity and stability. The compound is known for its ability to participate in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-1-ynyl(trimethyl)silane;chlorozinc(1+) typically involves the reaction of but-1-ynyl(trimethyl)silane with a zinc chloride solution. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the formation of a zinc-carbon bond, which is stabilized by the trimethylsilyl group.

Industrial Production Methods

Industrial production of but-1-ynyl(trimethyl)silane;chlorozinc(1+) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

But-1-ynyl(trimethyl)silane;chlorozinc(1+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydride donors.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with but-1-ynyl(trimethyl)silane;chlorozinc(1+) include:

    Hydrobromic acid: Used in electrophilic substitution reactions.

    Hydride donors: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from reactions involving but-1-ynyl(trimethyl)silane;chlorozinc(1+) include:

    Silanols: Formed through oxidation reactions.

    Siloxanes: Formed through condensation reactions.

    Substituted silanes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

But-1-ynyl(trimethyl)silane;chlorozinc(1+) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of but-1-ynyl(trimethyl)silane;chlorozinc(1+) involves the formation of reactive intermediates that facilitate various chemical transformations. The compound’s reactivity is primarily due to the presence of the zinc-carbon bond, which can undergo nucleophilic attack or electrophilic addition. The trimethylsilyl group provides stability to the reactive intermediates, allowing for controlled and selective reactions.

Comparison with Similar Compounds

Similar Compounds

    Allyltrimethylsilane: Similar in structure but contains an allyl group instead of a but-1-ynyl group.

    Vinyltrimethylsilane: Contains a vinyl group and exhibits different reactivity compared to but-1-ynyl(trimethyl)silane.

    Ethynyltrimethylsilane: Contains an ethynyl group and is used in similar types of reactions.

Uniqueness

But-1-ynyl(trimethyl)silane;chlorozinc(1+) is unique due to its combination of a but-1-ynyl group and a chlorozinc moiety. This combination provides distinct reactivity and stability, making it a valuable reagent in organic synthesis. The presence of the trimethylsilyl group enhances the compound’s stability and allows for selective reactions, distinguishing it from other similar compounds.

Properties

CAS No.

74133-08-7

Molecular Formula

C7H13ClSiZn

Molecular Weight

226.1 g/mol

IUPAC Name

but-1-ynyl(trimethyl)silane;chlorozinc(1+)

InChI

InChI=1S/C7H13Si.ClH.Zn/c1-5-6-7-8(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

RZQHWVXJQCYJQN-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)C#CC[CH2-].Cl[Zn+]

Origin of Product

United States

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